(+)-Catechin Gallate-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Catechin Gallate-13C3 is a stable isotope-labeled compound derived from catechin gallate, a type of flavonoid found in tea. This compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Catechin gallate itself is known for its potent antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Catechin Gallate-13C3 involves the incorporation of carbon-13 isotopes into the catechin gallate molecule. This can be achieved through various synthetic routes, including:
Direct Isotope Labeling: This method involves the direct incorporation of carbon-13 labeled reagents into the catechin gallate structure.
Enzymatic Synthesis: Enzymes can be used to catalyze the incorporation of carbon-13 labeled substrates into catechin gallate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Synthesis: Large quantities of carbon-13 labeled precursors are reacted with catechin gallate under controlled conditions to produce the labeled compound.
Purification: The synthesized compound is purified using techniques such as chromatography to remove any impurities and ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(+)-Catechin Gallate-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include quinones, reduced catechin derivatives, and substituted catechin gallate compounds .
Scientific Research Applications
(+)-Catechin Gallate-13C3 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (+)-Catechin Gallate-13C3 involves its interaction with various molecular targets and pathways, including:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells by modulating signaling pathways such as EGFR and Notch.
Comparison with Similar Compounds
Similar Compounds
(-)-Epigallocatechin Gallate-13C3: Another carbon-13 labeled flavonoid with similar antioxidant, anti-inflammatory, and anticancer properties.
(+)-Gallocatechin Gallate-13C3: A related compound with similar biological activities.
(+/-)-Epicatechin Gallate-13C3: A labeled analog of epicatechin gallate with comparable effects.
Uniqueness
(+)-Catechin Gallate-13C3 is unique due to its specific carbon-13 labeling, which allows for precise tracking and analysis in various research applications. Its potent biological activities and stable isotope labeling make it a valuable tool in scientific studies .
Properties
Molecular Formula |
C22H18O10 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m0/s1/i8+1,19+1,21+1 |
InChI Key |
LSHVYAFMTMFKBA-CSYONBGUSA-N |
Isomeric SMILES |
[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.